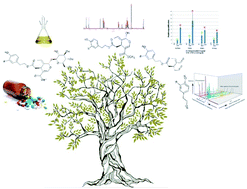Semi-synthesis as a tool for broadening the health applications of bioactive olive secoiridoids: a critical review
Natural Product Reports Pub Date: 2020-12-10 DOI: 10.1039/D0NP00084A
Abstract
Covering: 2005 up to 2020
Olive bioactive secoiridoids are recognized as natural antioxidants with multiple beneficial effects on human health. Nevertheless, the study of their biological activity has also disclosed some critical aspects associated with their application. Firstly, only a few of them can be extracted in large amounts from their natural matrix, namely olive leaves, drupes, oil and olive mill wastewater. Secondly, their application as preventive agents and drugs is limited by their low membrane permeability. Thirdly, the study of their biological fate after administration is complicated by the absence of pure analytical standards. Accordingly, efficient synthetic methods to obtain natural and non-natural bioactive phenol derivatives have been developed. Among them, semi-synthetic protocols represent efficient and economical alternatives to total synthesis, combining efficient extraction protocols with efficient catalytic conversions to achieve reasonable amounts of active molecules. The aim of this review is to summarize the semi-synthetic protocols published in the last fifteen years, covering 2005 up to 2020, which can produce natural olive bioactive phenols scarcely available by extractive procedures, and new biophenol derivatives with enhanced biological activity. Moreover, the semi-synthetic protocols to produce olive bioactive phenol derivatives as analytical standards are also discussed. A critical analysis of the advantages offered by semi-synthesis compared to classical extraction methods or total synthesis protocols is also performed.

Recommended Literature
- [1] An STM–XPS study of ammonia oxidation: the molecular architecture of chemisorbed imide ‘strings’ at Cu(110) surfaces
- [2] Remodelling the surface of thioredoxin from Escherichia coli by grafting an iron-binding site from the CyaY protein family†
- [3] Back matter
- [4] A multifunctional colorimetric sensor originating from a cadmium naphthalene diimide-based metal–organic framework: photochromism, hydrochromism, and vapochromism†
- [5] Field and dilution effects on the magnetic relaxation behaviours of a 1D dysprosium(iii)-carboxylate chain built from chiral ligands†
- [6] Pigment violet 19 – a test case to define a simple method to simulate the vibronic structure of absorption spectra of organic pigments and dyes in solution
- [7] Synthesis of (Ag,F)-modified anatase TiO2 nanosheets and their enhanced photocatalytic activity†
- [8] Selective catalytic reduction of NOx with ammonia (NH3-SCR) over copper loaded LEV type zeolites synthesized with different templates†
- [9] Probing the conformation and 2D-distribution of pyrene-terminated redox-labeled poly(ethylene glycol) chains end-adsorbed on HOPG using cyclic voltammetry and atomic force electrochemical microscopy†
- [10] Synthesis and UCST-type thermoresponsive properties of polypeptide based single-chain nanoparticles†
Journal Name:Natural Product Reports
Research Products
-
CAS no.: 64258-88-4
-
CAS no.: 12007-01-1









